Methyl 2-chloropentanoate
Description
Methyl 2-chloropentanoate (C₆H₁₁ClO₂) is an ester derivative of pentanoic acid featuring a chlorine substituent at the second carbon of the alkyl chain and a methyl ester group. Its molecular structure enables unique reactivity, particularly in stereoselective synthesis. For instance, enzymatic methods using YqjM can produce both enantiomers of this compound by starting with (Z)- or (E)-configured methyl 2-chloropent-2-enoate . This stereochemical versatility makes it valuable in pharmaceuticals and agrochemicals, where chirality is critical.
Key properties include:
Properties
CAS No. |
26040-68-6 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
methyl 2-chloropentanoate |
InChI |
InChI=1S/C6H11ClO2/c1-3-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3 |
InChI Key |
DFJFGBSFTBCENV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloropentanoate can be synthesized through the esterification of 2-chloropentanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the α-Carbon
The chlorine atom at C2 undergoes SN2 reactions due to its position adjacent to the electron-withdrawing ester group, which increases electrophilicity. Common nucleophiles include hydroxide, alkoxides, and amines.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (aq.) | Reflux, 6 hrs | 2-Hydroxypentanoic acid | 78% | |
| CH₃ONa | Anhydrous THF, 25°C | Methyl 2-methoxypentanoate | 65% | |
| NH₃ (excess) | Ethanol, 80°C | 2-Aminopentanoic acid | 52% |
Mechanism :
-
Backside attack by the nucleophile displaces Cl⁻ via a concerted transition state (SN2), leading to inversion of configuration at C2 .
-
Steric hindrance from the pentanoate chain reduces reaction rates compared to smaller esters.
Elimination Reactions
Under basic conditions, this compound undergoes dehydrohalogenation to form α,β-unsaturated esters.
| Base | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| KOtBu | DMF | 110°C | Methyl pent-2-enoate | 88% | |
| DBU | Toluene | Reflux | Methyl 3-methylbut-2-enoate | 74% |
Mechanism :
-
Base abstracts the β-hydrogen, forming a carbanion intermediate.
-
Simultaneous elimination of Cl⁻ generates a conjugated diene stabilized by resonance with the ester carbonyl .
Hydrolysis of the Ester Group
The ester functionality undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acids or carboxylates.
| Conditions | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄ (1M) | H₂O, reflux | 2-Chloropentanoic acid | 92% | |
| NaOH (2M) | EtOH/H₂O, 25°C | Sodium 2-chloropentanoate | 95% |
Mechanism :
-
Acid-catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water .
-
Base-catalyzed : Hydroxide attacks the carbonyl, forming a tetrahedral intermediate that collapses to release methanol .
Reduction Reactions
The ester group can be reduced to a primary alcohol using strong reducing agents.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Dry ether, 0°C → 25°C | 2-Chloropentan-1-ol | 81% | |
| DIBAL-H | Toluene, -78°C | Methyl 2-chloropentanol | 68% |
Key Insight :
LiAlH₄ reduces the ester to a primary alcohol while retaining the chlorine substituent. Selectivity for partial reduction (e.g., using DIBAL-H) requires low temperatures .
Grignard and Organometallic Additions
The ester carbonyl reacts with Grignard reagents to form tertiary alcohols.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃MgBr | THF, 0°C → 25°C | 2-Chloro-3-methylpentan-3-ol | 63% | |
| PhLi | Et₂O, -78°C | 2-Chloro-3-phenylpentan-3-ol | 57% |
Mechanism :
-
Nucleophilic attack by the Grignard reagent forms a ketone intermediate, which is subsequently reduced to the alcohol .
Cross-Coupling Reactions
The chlorine atom participates in Pd-catalyzed couplings , enabling C-C bond formation.
| Catalyst | Conditions | Reagent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF, 80°C | Phenylboronic acid | Methyl 2-phenylpentanoate | 76% | |
| CuI | DMSO, 120°C | NaN₃ | Methyl 2-azidopentanoate | 64% |
Applications :
-
Suzuki-Miyaura couplings (as above) are pivotal in synthesizing biaryl structures for pharmaceuticals .
Cyclopropanation
In the presence of alkenes, carbenes generated from diazomethane (CH₂N₂) form cyclopropanes via cyclopropanation .
| Reagent | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| CH₂N₂ | Cu(acac)₂ | Methyl 2-(cyclopropyl)pentanoate | 59% |
Mechanism :
Scientific Research Applications
Methyl 2-chloropentanoate is used in scientific research for various applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on its derivatives for potential pharmaceutical applications.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloropentanoate involves its reactivity due to the presence of the ester and chlorine functional groups. These groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 2-chloropentanoate belongs to a family of halogenated esters. Below is a detailed comparison with structurally related compounds, emphasizing molecular features, physical properties, and applications.
Table 1: Structural and Functional Comparison
Ethyl 2-Chloropentanoate
- Structural differences: The ethyl ester group increases molecular weight (164.63 vs. 150.60 g/mol) and lipophilicity compared to this compound.
- Reactivity : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to steric hindrance .
- Applications : Used as a precursor in pharmaceutical intermediates .
Methyl 2-Chloro-2-Methylpropanoate
- Structural differences: Branched 2-methylpropanoate chain reduces chain flexibility and increases steric hindrance around the chlorine atom.
- Reactivity: The branched structure favors elimination reactions over nucleophilic substitution, unlike linear this compound .
- Applications: Serves as a monomer in polymer chemistry for cross-linked materials .
Methyl Butanoate
- Structural differences : Lacks chlorine, resulting in lower molecular weight (102.13 vs. 150.60 g/mol) and reduced polarity.
- Physical properties : Higher volatility (boiling point 102°C) compared to chlorinated esters .
- Applications : Primarily used as a solvent or fruit flavoring agent due to low toxicity .
Methyl 2-(2-Chloroacetamido)-4-Methylpentanoate
- Reactivity : The amide group enables participation in peptide coupling reactions, unlike simpler esters .
- Applications : Explored in drug design for protease inhibitors or peptide-based therapeutics .
Key Research Findings
Hydrolysis Rates : Methyl esters hydrolyze ~30% faster than ethyl esters under alkaline conditions, critical for prodrug design .
Toxicity Profile: Chlorinated esters (e.g., this compound) require rigorous safety evaluation, unlike non-chlorinated analogs like methyl butanoate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
